molecular formula C16H24ClNO2 B1452644 Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride CAS No. 1171672-92-6

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride

Cat. No. B1452644
M. Wt: 297.82 g/mol
InChI Key: JZGRHAQYNAJXMM-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 Da .


Molecular Structure Analysis

The InChI code for Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Polymorphism Characterization

  • Vogt et al. (2013) characterized two polymorphic forms of a structurally related compound using spectroscopic and diffractometric techniques. These techniques are crucial for understanding the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Copolymer Synthesis

  • Martino, Scandola, and Jiang (2012) synthesized and characterized polymers using a compound similar to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. These polymers have potential applications in biomedical fields, such as gene delivery (Martino, Scandola, & Jiang, 2012).

Microwave-Assisted Synthesis

  • Milosevic et al. (2015) conducted microwave-assisted synthesis of a compound related to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, demonstrating a method that could be applied to similar chemical structures (Milosevic et al., 2015).

Allosteric Modulation Study

  • Price et al. (2005) explored the pharmacology of compounds structurally related to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, focusing on their interaction with the cannabinoid CB1 receptor. This type of study is important for understanding the biological interactions of similar compounds (Price et al., 2005).

Synthesis of Novel Co-Polymers

  • Kharas et al. (2005) synthesized novel co-polymers using a method that could be applicable to the synthesis of polymers incorporating Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. Such polymers might have unique physical properties and applications (Kharas et al., 2005).

properties

IUPAC Name

ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGRHAQYNAJXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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